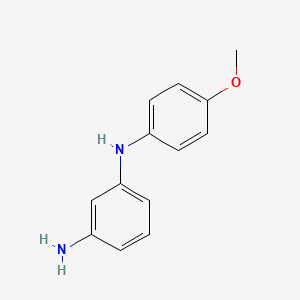

N1-(4-methoxyphenyl)benzene-1,3-diamine

Descripción general

Descripción

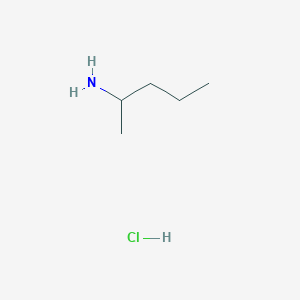

“N1-(4-methoxyphenyl)benzene-1,3-diamine” is an organic compound with a molecular weight of 214.27 . It is a powder at room temperature .

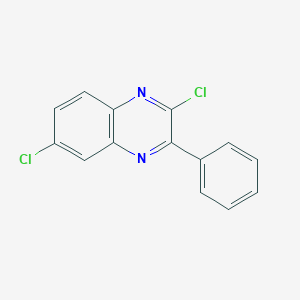

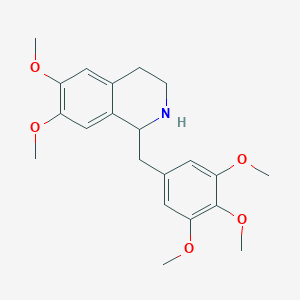

Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H14N2O/c1-16-13-7-5-11(6-8-13)15-12-4-2-3-10(14)9-12/h2-9,15H,14H2,1H3 . This indicates that the compound has a methoxy group (-OCH3) attached to a phenyl group, which is further attached to a benzene ring with two amine groups (-NH2). Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 67-69°C .Aplicaciones Científicas De Investigación

Antibacterial Activity

- Schiff base derivatives, including those related to N1-(4-methoxyphenyl)benzene-1,3-diamine, have been synthesized and evaluated for antibacterial activities. These compounds demonstrated significant interactions with antibacterial and anticancer proteins, suggesting potential applications in developing new antibacterial agents A. P (2019).

Aggregation-Induced Emission

- N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine, a related compound, was found to exhibit aggregation-induced emission enhancement (AIEE) characteristics. This property is significant for the development of fluorescent sensors and materials, as the compound showed strong emission in aggregated states, potentially useful in fluorescence sensing applications Fuyong Wu et al. (2015).

Conductive Materials

- The synthesis and characterization of conducting copolymers involving thiophene derivatives of this compound have been studied. These materials exhibited promising electrical properties, suggesting their potential use in electronic devices E. Turac et al. (2014).

Electronic Coupling and Mixed-Valence Systems

- Research into the electronic coupling in mixed-valence systems involving derivatives of this compound has provided insights into the interplay between bridge energy and geometric factors. These findings are relevant for the design of molecular electronics and materials with specific electronic properties C. Lambert et al. (2005).

Corrosion Inhibition

- Novel bis Schiff's bases derived from this compound have been investigated as corrosion inhibitors for mild steel in acidic environments. The compounds showed high inhibition efficiency, indicating their potential as protective agents in industrial applications Priyanka Singh & M. Quraishi (2016).

Mecanismo De Acción

Target of Action

It is known to be an organic intermediate .

Mode of Action

As an organic intermediate, it is likely involved in various chemical reactions, contributing to the formation of more complex molecules .

Biochemical Pathways

As an organic intermediate, it may participate in a variety of chemical reactions and pathways, depending on the specific context .

Pharmacokinetics

As an organic intermediate, its bioavailability would depend on the specific conditions of its use .

Result of Action

As an organic intermediate, its effects would be dependent on the specific reactions it is involved in .

Propiedades

IUPAC Name |

3-N-(4-methoxyphenyl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-16-13-7-5-11(6-8-13)15-12-4-2-3-10(14)9-12/h2-9,15H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZXJWAHJSCNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

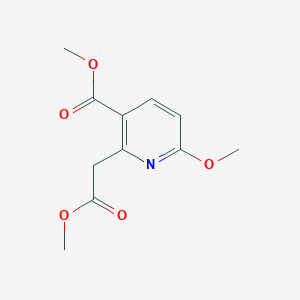

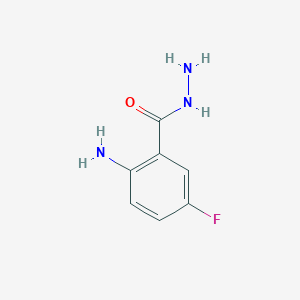

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl[1-(4-fluorophenyl)ethyl]amine](/img/structure/B3283421.png)